2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-24-20-21(29-15)19(17-10-6-3-7-11-17)25-26(22(20)28)14-18(27)23-13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXHBHZSHQTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves several steps:
Formation of the Thiazolo[4,5-d]pyridazinone Core: : The initial step involves the cyclization of 2-aminopyridazine with α-bromoacetophenone in the presence of a base to form 2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-one.
Acylation Reaction: : The next step is the acylation of the thiazolo[4,5-d]pyridazinone core with phenethylamine in the presence of acetic anhydride and a base to yield the final product, this compound.
Industrial Production Methods: Industrial production methods would typically involve similar reaction steps but optimized for scale. Large reactors, continuous flow systems, and automated monitoring of reaction conditions ensure high yields and purity of the final product. Catalysts and process optimizations are used to minimize side reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids.
Reduction: : Reduction of specific functional groups can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : The phenyl and thiazolo groups are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution agents: Halogens, sulfonic acids, and various nucleophiles.
Major Products Formed: Oxidation typically leads to the formation of corresponding sulfoxides or sulfones. Reduction can produce simpler amines, while substitution reactions yield various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: : Utilized as a precursor or intermediate in the synthesis of other complex organic compounds. Biology : Investigated for its potential as a biochemical probe due to its unique scaffold. Medicine : Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Industry : Applied in materials science for the development of novel polymers and coatings due to its stability and structural characteristics.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The unique thiazolo[4,5-d]pyridazinone scaffold allows it to bind selectively to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interfere with DNA synthesis pathways, leading to altered cellular processes.
Comparison with Similar Compounds
Thiazolo vs. Selenazolo Derivatives
The replacement of sulfur with selenium in the heterocyclic core significantly alters electronic properties and bioactivity. For instance, 7-imino[1,3]-selenazolo[4,5-d]pyrimidine-5(4H)-thiones () exhibit antioxidant activity, with synthesis yields of 69–87% under reflux conditions . In contrast, thiazolo derivatives like the target compound may prioritize different biological pathways due to sulfur’s lower electronegativity and smaller atomic radius compared to selenium.
Thiazolo vs. Pyrimido-Oxazin Derivatives
Pyrimido[4,5-d][1,3]oxazin derivatives () replace the thiazole ring with an oxazin moiety, introducing oxygen into the core. Compounds such as 16c and 16d demonstrate high HPLC purity (99.34% and 97.05%, respectively) and variable retention times (9.37–11.98 minutes), indicating distinct hydrophobicity profiles compared to the target compound’s thiazolo core .
Substituent Variations
Position 7 Modifications
- Target Compound : Features a phenyl group at position 5.
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Substitutes phenyl with a thienyl group and replaces the phenethyl acetamide with a 4-chlorophenyl acetamide. This modification likely alters solubility and receptor binding affinity due to the electron-withdrawing chlorine atom and sulfur-containing thienyl group .
Acetamide Side Chain Differences
- Phenethyl vs. The target compound’s phenethyl group may favor lipophilicity, impacting blood-brain barrier permeability .
Research Findings and Implications
- Antioxidant Activity : Selenazolo derivatives () highlight the role of selenium in redox modulation, suggesting that the target compound’s thiazolo core may prioritize alternative mechanisms .
- Synthetic Efficiency : High yields in selenazolo synthesis (69–87%) and pyrimido-oxazin purity (>95%) underscore the importance of optimized reaction conditions, which could guide the target compound’s production .
- Structural Flexibility : Substituent variations in analogs (e.g., thienyl, piperazine) demonstrate the tunability of fused heterocycles for tailored pharmacokinetics .
Biological Activity
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. The unique structural features of this compound suggest promising applications in drug development, especially concerning kinase inhibition and anticancer activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₂S. Its structure includes:
- A thiazole ring fused with a pyridazine moiety.
- An acetamide group attached to a phenethyl chain.
This combination of functional groups contributes to the compound's diverse chemical properties and potential biological interactions.
Kinase Inhibition
Research has indicated that compounds within the thiazolo[4,5-d]pyridazine class exhibit significant kinase inhibitory activity. A study published in Bioorganic & Medicinal Chemistry Letters explored various derivatives and found that some demonstrated promising inhibition against specific kinases involved in cellular signaling pathways. These findings suggest that this compound could serve as a scaffold for developing novel kinase inhibitors .
The proposed mechanism of action for this compound likely involves:
- Binding to Kinases : The thiazolo[4,5-d]pyridazine core may interact with the ATP-binding sites of kinases, inhibiting their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into how modifications affect bioactivity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin | Contains thiophene instead of phenyl | Enhanced electronic properties due to sulfur |
| N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazin | Substituted with a chlorobenzyl group | Increased lipophilicity and potential for enhanced bioactivity |
| Benzothiazole derivatives | Varying substitutions on benzothiazole | Known for diverse biological activities |
This table illustrates how variations in substituents can influence the biological profile and pharmacological efficacy of compounds similar to 2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin).
Case Studies
While direct case studies on 2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin) specifically are scarce, related research highlights its potential applications:
- Antitumor Activity : A study involving benzothiazole derivatives demonstrated significant antitumor activity against multiple cancer cell lines .
- Kinase Inhibition : Research on thiazole derivatives indicated their ability to inhibit specific kinases critical for cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential cyclization, substitution, and amidation reactions. Key steps include:
- Thiazolo[4,5-d]pyridazinone core formation : Phosphorus pentasulfide (P₄S₁₀) is often used to cyclize precursor thioureas under reflux conditions .
- Acetamide coupling : The phenethylamine group is introduced via nucleophilic acyl substitution using activated esters (e.g., HATU/DMAP) in anhydrous DMF .
- Intermediate characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity at each step .
Q. How is the compound’s purity validated, and what analytical techniques are prioritized?
- Methodological Answer : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirmation of molecular identity requires tandem MS/MS fragmentation and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What are the key structural features influencing its physicochemical properties?
- Methodological Answer : The thiazolo-pyridazinone core contributes to planarity and π-π stacking potential, while the phenethylacetamide side chain enhances lipophilicity (calculated logP ~3.2 via ChemDraw). Solubility in DMSO (>10 mM) and stability in pH 7.4 buffer (24-hr assay) are experimentally validated .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amidation step?
- Methodological Answer :
- Catalyst screening : Triethylamine (TEA) vs. DIEA as bases, with HATU vs. EDCI coupling reagents, compared via DOE (Design of Experiments) .
- Solvent optimization : Anhydrous DMF vs. dichloromethane (DCM), with reaction progress monitored by TLC (hexane:EtOAc 3:1). Higher yields (>75%) are achieved in DMF due to improved reagent solubility .
- Post-reaction purification : Flash chromatography (silica gel, gradient elution) or preparative HPLC for >95% purity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS plasma analysis after oral administration (rodent models). Low bioavailability may explain discordant in vitro vs. in vivo results .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Active metabolites may contribute to observed effects .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) in live cells .
Q. How do substituent modifications on the phenyl and acetamide groups affect structure-activity relationships (SAR)?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -F, -NO₂) : Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) and test kinase inhibition (IC₅₀) in A549 cells. Fluorine at the para position increases potency 2-fold .
- Phenethyl chain length : Compare N-phenethyl vs. N-benzyl analogs. Phenethyl shows superior logD (2.8 vs. 3.5) and reduced hERG liability in patch-clamp assays .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The thiazolo-pyridazinone core aligns with ATP-binding pockets, validated by MM-GBSA binding energy calculations (ΔG = -9.8 kcal/mol) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess complex stability. Root-mean-square deviation (RMSD) <2.0 Å confirms stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
